N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide
Description
N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide is a complex organic compound known for its significant role in medicinal chemistry. Characterized by a trifluoromethyl group attached to a thiazole ring, its structure contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c17-16(18,19)13-10-20-15(25-13)23-8-6-22(7-9-23)11-14(24)21-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYJHNZEACNVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=NC=C(S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common route includes the condensation of 5-(trifluoromethyl)-1,3-thiazole-2-amine with 1-(2-bromoethyl)-4-phenylpiperazine in the presence of a base. This is followed by nucleophilic substitution and acylation to introduce the acetamide group. Reaction conditions generally require controlled temperatures and specific solvents like acetonitrile or dichloromethane to achieve optimal yields.
Industrial Production Methods
Industrial production methods often scale up these laboratory processes using continuous flow reactors to maintain consistent reaction conditions and high yield. Catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide undergoes various chemical reactions including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to break specific bonds, yielding different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperature control, pH adjustments, and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and chemical properties, thus expanding the utility of the base compound in research and application.
Scientific Research Applications
N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide is extensively used in:
Chemistry: As a building block for synthesizing other complex molecules.
Biology: In studies of cellular mechanisms and interactions due to its binding properties.
Medicine: As a potential therapeutic agent in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: In the development of agrochemicals and advanced materials due to its robust chemical stability.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets such as enzymes or receptors, influencing their activity. The trifluoromethyl group significantly enhances the binding affinity and specificity due to its strong electron-withdrawing properties, which stabilize the interaction between the compound and its target.
Comparison with Similar Compounds
Compared to similar compounds like N-phenyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide and N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-oxazol-2-yl]piperazin-1-yl]acetamide, N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]piperazin-1-yl]acetamide is unique in its thiazole ring structure, which provides distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and chemical stability, making it a valuable compound in scientific research and industrial applications.
Similar compounds:
N-phenyl-2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
N-phenyl-2-[4-[5-(trifluoromethyl)-1,3-oxazol-2-yl]piperazin-1-yl]acetamide
N-phenyl-2-[4-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]piperazin-1-yl]acetamide
This compound stands out due to its trifluoromethyl and thiazole moieties, lending it distinctive properties that enhance its applications across various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
